molecular formula C6H12O6 B12405886 D-galactose-5-13C

D-galactose-5-13C

Cat. No.: B12405886
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-KOKIVGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-galactose-5-13C is an isotopically labeled form of D-galactose, a naturally occurring aldohexose sugar. The “13C” label indicates that the carbon at the fifth position in the galactose molecule is a carbon-13 isotope, which is a stable isotope of carbon. This labeling makes this compound particularly useful in various scientific studies, including metabolic research and tracer studies, due to its ability to be tracked using mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-galactose-5-13C can be synthesized using 13C-labeled raw materials under appropriate conditions. The synthesis generally involves chemical reactions that incorporate the 13C isotope into the galactose molecule. One common method is the chemical synthesis route, where 13C-labeled precursors are used to build the galactose molecule step by step .

Industrial Production Methods: In addition to chemical synthesis, microbial fermentation is another method used for the production of this compound. In this method, microorganisms are cultured in a medium containing 13C-labeled substrates, which they metabolize to produce the labeled galactose. This method is advantageous for producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: D-galactose-5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of galactonic acid.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, leading to the formation of galactitol.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed:

Scientific Research Applications

D-galactose-5-13C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-galactose-5-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to trace the metabolic fate of galactose and identify the specific pathways and molecular targets involved. This information is crucial for understanding the role of galactose in cellular processes and for developing targeted therapies .

Comparison with Similar Compounds

Uniqueness of D-galactose-5-13C: this compound is unique due to its specific labeling at the fifth carbon position, which provides detailed insights into the metabolic pathways and biochemical transformations involving galactose. This specificity makes it a valuable tool for studying the intricacies of galactose metabolism and its role in various biological processes.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1

InChI Key

GZCGUPFRVQAUEE-KOKIVGLBSA-N

Isomeric SMILES

C([13C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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